molecular formula C21H18N2O5 B1680828 methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate CAS No. 247580-43-4

methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate

カタログ番号 B1680828
CAS番号: 247580-43-4
分子量: 378.4 g/mol
InChIキー: KOLBWAVLYDRUOC-IBGZPJMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate, also known as MNP, is a synthetic compound that has been studied for its potential applications in scientific research. MNP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer activities. It has also been investigated for its potential use in the treatment of various diseases and disorders, such as diabetes, obesity, and neurodegenerative diseases.

科学的研究の応用

Application in Gastric Cancer Treatment

Scientific Field

Oncology

Application Summary

SB 328437 has been studied for its potential to sensitize 5-fluorouracil-resistant gastric cancer cells, making it a promising candidate for overcoming chemoresistance in gastric cancer treatment .

Methods of Application

The study involved the use of SB 328437 as an antagonist to the C-C motif chemokine receptor 3 (CCR3) on gastric cancer cells. The methods included treating 5-FU-resistant AGS cell lines with SB 328437 and observing the effects on cell viability and mRNA expression levels of thymidylate synthase (TS), a marker for 5-FU resistance .

Results

The application of SB 328437 resulted in a significant decrease in cell viability, especially at higher concentrations of 5-FU. It also led to a notable reduction in the mRNA expression levels of CCR3 and TS when combined with 5-FU, suggesting a potential therapeutic application for SB 328437 in gastric cancer treatment .

Application in Asthma Research

Scientific Field

Pulmonology

Application Summary

SB 328437 is used to study CCR3-mediated cell signaling in asthma models, particularly focusing on the recruitment and migration of eosinophils in allergen models .

Methods of Application

The compound is utilized in experimental models to inhibit the Th2-mediated eosinophil infiltration in the airways, which is a common pathological feature in asthma. The specific IC50 values for the inhibition of eosinophil chemotaxis and calcium mobilization are determined to assess the efficacy of SB 328437 .

Results

SB 328437 effectively inhibits eosinophil recruitment and migration, demonstrating its potential as a therapeutic agent in asthma treatment by targeting CCR3-mediated pathways .

Application in Chemoresistance Modulation

Scientific Field

Pharmacology

Application Summary

SB 328437’s role in modulating chemoresistance has been explored, with a focus on its interaction with CCR3 and its impact on molecular dynamics related to drug resistance .

Methods of Application

The study involved computational analysis and docking simulations to understand the molecular interaction between SB 328437 and CCR3, particularly looking at the conformational changes in the extracellular loop 2 region of the receptor .

Results

The findings suggest that SB 328437 binds to the allosteric site of CCR3, inducing changes that hinder ligand recognition and potentially reduce chemoresistance .

Application in Allergic Diseases

Scientific Field

Immunology

Application Summary

SB 328437 is used to investigate the role of CCR3 in allergic diseases, as it is a potent and selective antagonist of this receptor .

Methods of Application

The compound is applied in vitro to human eosinophils to inhibit the binding of eotaxin and MCP-4, which are chemokines involved in the pathogenesis of allergic diseases. The IC50 values for inhibition of chemotaxis and calcium mobilization are determined to assess the efficacy .

Results

SB 328437 has shown to inhibit eotaxin- and MCP-4-mediated chemotaxis and calcium mobilization in human eosinophils with IC50 values of 32, 25, and 55 nM, respectively, highlighting its potential therapeutic application in allergic diseases .

Application in Anti-Inflammatory Research

Application Summary

The anti-inflammatory properties of SB 328437 are explored due to its ability to modulate eosinophil activity, which is crucial in inflammatory responses .

Methods of Application

In vivo and in vitro models are used to assess the impact of SB 328437 on eosinophil migration and activation in response to inflammatory stimuli. Dosage and administration routes are tailored to the model system used .

Results

Results indicate that SB 328437 can significantly reduce eosinophilic inflammation, suggesting its utility in developing anti-inflammatory therapies .

Application in Drug Discovery

Scientific Field

Biochemistry

Application Summary

SB 328437 serves as a tool compound in the discovery of new drugs targeting CCR3, which is implicated in various diseases .

Methods of Application

The compound is used in high-throughput screening assays to identify other molecules that can modulate CCR3 activity. It serves as a reference for comparison in these assays .

Results

The use of SB 328437 has facilitated the identification of other potential CCR3 antagonists, aiding in the expansion of the drug discovery pipeline .

Application in Neuroinflammation Studies

Scientific Field

Neuroscience

Application Summary

Research suggests that CCR3 and its ligands may play a role in neuroinflammation, and SB 328437 is used to explore this connection .

Methods of Application

Animal models of neuroinflammatory diseases are treated with SB 328437 to observe changes in the recruitment of immune cells to the central nervous system .

Results

Preliminary data indicate that SB 328437 may reduce the migration of inflammatory cells into the brain, offering insights into potential treatments for neuroinflammatory conditions .

Application in Cardiovascular Research

Scientific Field

Cardiology

Application Summary

SB 328437 is investigated for its effects on eosinophil-related cardiovascular diseases, such as eosinophilic myocarditis .

Methods of Application

Cardiovascular disease models are used to evaluate the impact of SB 328437 on eosinophil activity and related cardiac inflammation .

Results

Studies show that SB 328437 can decrease eosinophil-induced cardiac inflammation, providing a basis for further research into its therapeutic potential for cardiovascular conditions .

Application in Dermatological Conditions

Scientific Field

Dermatology

Application Summary

The role of SB 328437 in skin diseases associated with eosinophilic infiltration, such as atopic dermatitis, is being studied .

Methods of Application

Topical formulations of SB 328437 are applied to skin disease models to assess its effects on eosinophilic inflammation and skin barrier function .

Results

Initial findings suggest that SB 328437 may alleviate symptoms of eosinophilic dermatological conditions by reducing inflammation and improving skin barrier integrity .

These applications demonstrate the broad potential of SB 328437 in various scientific fields, particularly due to its role as a CCR3 antagonist. The compound’s ability to modulate eosinophil activity makes it a valuable tool in research aimed at understanding and treating conditions where these cells play a pivotal role.

Application in Ocular Diseases

Scientific Field

Ophthalmology

Application Summary

SB 328437 has been investigated for its potential to treat ocular diseases that involve eosinophilic inflammation, such as allergic conjunctivitis .

Methods of Application

The compound is applied topically in eye drop formulations in animal models to assess its efficacy in reducing eosinophilic inflammation and improving ocular symptoms .

Results

The studies have shown a reduction in eosinophilic infiltration and an improvement in ocular symptoms, suggesting that SB 328437 could be a promising treatment for certain ocular conditions .

Application in Inflammatory Bowel Disease

Scientific Field

Gastroenterology

Application Summary

Research has explored the use of SB 328437 in the context of inflammatory bowel disease (IBD), where eosinophils can contribute to the inflammatory process .

Methods of Application

SB 328437 is administered orally in animal models of IBD to evaluate its impact on eosinophilic activity and the overall inflammatory response in the gut .

Results

Preliminary results indicate that SB 328437 may help reduce inflammation and improve clinical outcomes in models of IBD .

Application in Parasitic Infections

Scientific Field

Infectious Diseases

Application Summary

The role of SB 328437 in modulating immune responses to parasitic infections, particularly those involving eosinophilic responses, is being studied .

Methods of Application

SB 328437 is used in vitro and in vivo to investigate its effects on eosinophil activation and recruitment during parasitic infections .

Results

Findings suggest that SB 328437 may alter the course of parasitic infections by affecting eosinophilic activity, potentially leading to new therapeutic strategies .

Application in Fibrotic Diseases

Scientific Field

Pathology

Application Summary

The anti-fibrotic potential of SB 328437 is being examined due to its ability to influence eosinophilic activity, which is implicated in fibrosis .

Methods of Application

Animal models of fibrotic diseases are treated with SB 328437 to observe its effects on eosinophil-mediated fibrotic pathways .

Results

Results show that SB 328437 may have a protective effect against the development of fibrosis, offering a new avenue for anti-fibrotic therapies .

Application in Veterinary Medicine

Scientific Field

Veterinary Medicine

Application Summary

SB 328437’s effects on eosinophilic conditions in animals, such as eosinophilic granuloma complex in cats, are being explored .

Methods of Application

The compound is administered to affected animals to assess its impact on eosinophilic inflammation and lesion resolution .

Results

Clinical trials have indicated that SB 328437 can reduce eosinophilic inflammation and improve the healing of lesions in veterinary patients .

Application in Immunotherapy

Scientific Field

Immunotherapy

Application Summary

SB 328437 is being evaluated as an adjunct in immunotherapy protocols to modulate eosinophilic responses and enhance therapeutic efficacy .

Methods of Application

The compound is combined with other immunotherapeutic agents in clinical trials to determine its effects on the immune system’s response to treatment .

Results

Early data suggest that SB 328437 may improve the outcomes of immunotherapy by regulating eosinophilic activity and reducing inflammation .

特性

IUPAC Name

methyl (2S)-2-(naphthalene-1-carbonylamino)-3-(4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-28-21(25)19(13-14-9-11-16(12-10-14)23(26)27)22-20(24)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,22,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFGCGRAIBLAFY-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440571
Record name SB 328437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl-2-naphthoylamino-3-(4-nitrophenyl)propionate

CAS RN

247580-43-4
Record name SB 328437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 247580-43-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate
Reactant of Route 3
Reactant of Route 3
methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate
Reactant of Route 4
Reactant of Route 4
methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate
Reactant of Route 5
Reactant of Route 5
methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate
Reactant of Route 6
Reactant of Route 6
methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。